molecular formula C8H8BF3KNO2 B14872998 Potassium trifluoro(6-(2-methoxy-2-oxoethyl)pyridin-3-yl)borate

Potassium trifluoro(6-(2-methoxy-2-oxoethyl)pyridin-3-yl)borate

Cat. No.: B14872998
M. Wt: 257.06 g/mol
InChI Key: IQAFLYZULCWSLN-UHFFFAOYSA-N
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Description

Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide is a chemical compound with the molecular formula C8H8BF3KNO2 and a molecular weight of 257.06 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyridyl ring with a methoxy-oxo-ethyl substituent. It is primarily used in research and development settings due to its specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide typically involves the reaction of a pyridylboronic acid derivative with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the trifluoroborate group .

Major Products

Major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, the compound transfers its boron-containing group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the oxidative addition of the palladium catalyst to an electrophilic organic group, followed by transmetalation with the nucleophilic boron group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide is unique due to its specific combination of a pyridyl ring and a trifluoroborate group, which imparts distinct reactivity and stability. This makes it particularly valuable in specialized applications, such as advanced organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H8BF3KNO2

Molecular Weight

257.06 g/mol

IUPAC Name

potassium;trifluoro-[6-(2-methoxy-2-oxoethyl)pyridin-3-yl]boranuide

InChI

InChI=1S/C8H8BF3NO2.K/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12;/h2-3,5H,4H2,1H3;/q-1;+1

InChI Key

IQAFLYZULCWSLN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)CC(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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